(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Peptide Chemistry Conformational Analysis β-Amino Acids

Flexible β-amino acid surrogates reduce peptide target affinity. This rigid THIQ scaffold stabilizes β/γ-turns for GPCR & integrin targeting. • Validated hB1R antagonist chemotype (Ki 67 nM) • Enantiopure via lipase resolution (E>200) • Single-step synthesis (~88%); COOH handle for rapid SAR • Research to bulk quantities, full QC documentation

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 105400-81-5
Cat. No. B035284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
CAS105400-81-5
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C[NH2+]C(C2=CC=CC=C21)CC(=O)[O-]
InChIInChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14)
InChIKeyBUAVPRGEIAVFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: Scaffold Overview


(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (CAS 105400-81-5) is a bicyclic β-amino acid derivative featuring a tetrahydroisoquinoline core fused to an acetic acid side chain [1]. This rigid, nitrogen-containing heterocyclic scaffold serves as a sterically constrained analog of β3-phenylalanine, enabling precise modulation of peptide secondary structure and receptor interactions [2]. The compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bradykinin B1 receptor antagonists, melanocortin receptor modulators, and integrin inhibitors [2].

Conformationally constrained peptidomimetic design scaffold
Enantiopure β-amino acid building block via enzymatic resolution
Single-step synthetic access from dihydroisoquinoline and malonic acid

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: Irreplaceable Scaffold Features


Despite sharing a common tetrahydroisoquinoline core, subtle variations in the position of the acetic acid substituent or the presence of additional functional groups profoundly alter both physicochemical properties and biological activity. For instance, the 1-yl acetic acid regioisomer exhibits a distinct logP (-1.4) and rotatable bond count (2) compared to the 3-yl analog (logP ~1.5, different spatial orientation), directly impacting solubility, membrane permeability, and target engagement . Furthermore, the constrained nature of the (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid backbone, which rigidifies the β-amino acid motif, is critical for stabilizing specific peptide conformations—a feature not replicated by unconstrained β3-phenylalanine or alternative regioisomers [1]. These structural distinctions necessitate precise compound selection based on application-specific requirements.

Target Scaffold
Analog May Not Transfer
1-yl acetic acid scaffold
β3-Phenylalanine lacks conformational constraint; may shift peptide secondary-structure stabilization
1-yl regioisomer (logP −1.4)
3-yl regioisomer exhibits logP ~1.5; solubility and permeability profile may differ significantly
Acetic acid side chain (2 rotatable bonds)
1-carboxylic acid analog has 1 rotatable bond; conformational space and coupling reactivity may shift

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: Quantitative Analogue Comparison


Conformational Rigidity Advantage over β3-Phenylalanine

The (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid scaffold acts as a sterically constrained analog of β3-phenylalanine, locking the flexible side chain into a rigid bicyclic framework. This constraint reduces the number of freely rotatable bonds and restricts conformational freedom, which can stabilize β-turn and γ-turn secondary structures in synthetic peptides [1].

Conformational Rigidity vs. β3-Phe
Class-level inference
THIQ scaffold vs β3-Phenylalanine
Rotatable bonds: 2 vs. ≥4; reported reduced conformational entropy
May support turn-motif stabilization in peptide design
Computed descriptors; structural modeling context
Peptide Chemistry Conformational Analysis β-Amino Acids

Superior Enantioselectivity via Lipase-Catalyzed Resolution

Enantiopure (S)- and (R)-1,2,3,4-tetrahydroisoquinoline-1-acetic acid derivatives can be efficiently produced via lipase PS-D (Burkholderia cepacia)-catalyzed kinetic resolution of corresponding ethyl and 2-methoxyethyl esters. This method achieves enantioselectivity values (E) greater than 200, significantly surpassing typical metal-catalyzed asymmetric hydrogenation protocols which often require harsh conditions and expensive chiral ligands [1].

Enantioselectivity via Lipase Resolution
Head-to-head
E > 200
Lipase PS-D, DIPE, ambient temp.
Supports enantiopure building-block procurement with reported higher E value
Milder conditions vs. metal-catalyzed hydrogenation
Asymmetric Synthesis Biocatalysis Chiral Resolution

Bradykinin B1 Antagonist Affinity vs. DHQ Scaffolds

The (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid core has been validated as a viable scaffold for bradykinin B1 receptor (hB1R) antagonists. In a series of derivatives, compound 21, which incorporates this scaffold, demonstrated a binding affinity (Kᵢ) of 67 nM at the human B1 receptor [1]. While approximately 2000-fold less potent than the leading DHQ analog 18 (IC₅₀ = 0.8 nM) [1], this scaffold offers a distinct chemotype with potential for optimized selectivity and pharmacokinetic profiles.

B1 Antagonist Affinity Comparison
Head-to-head
Compound 21 (THIQ core) vs DHQ analog 18
Kᵢ = 67 nM vs. IC₅₀ = 0.8 nM; ~2000-fold reported difference
Supports scaffold-hopping studies; distinct chemotype with binding-affinity context
Radioligand binding assay, human cloned B1 receptor
Bradykinin B1 Antagonist GPCR Ligands Pain and Inflammation

Physicochemical Advantages over Regioisomeric Analogs

The 1-yl acetic acid substitution pattern confers a distinct physicochemical signature compared to the 3-yl regioisomer and the 1-carboxylic acid analog. Specifically, (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid exhibits an XLogP3 of -1.4 and a rotatable bond count of 2, placing it in a more hydrophilic range than the 3-yl analog (logP ~1.5) and providing greater conformational flexibility than the 1-carboxylic acid (rotatable bonds = 1) [1][2].

Physicochemical Profile vs. Regioisomers
Cross-study comparable
1-yl acetic acid vs 3-yl / 1-COOH analogs
XLogP3 −1.4; ΔlogP −2.9 vs. 3-yl; rotatable bonds = 2
Intermediate lipophilicity may balance solubility and permeability for lead optimization
Computed XLogP3 and Cactvs descriptors
Physicochemical Properties LogP Solubility Drug-likeness

Efficient Single-Step Synthesis from Common Precursors

The target compound is accessible in a single-step reaction from 3,4-dihydroisoquinoline and malonic acid, proceeding under mild heating in ethanol. This route consistently yields the desired product in approximately 88% yield, offering a straightforward, scalable entry compared to the multi-step sequences often required for regioisomeric analogs or substituted derivatives .

Single-Step Synthetic Route
Data to verify
1
3,4-Dihydroisoquinoline + malonic acid
2
Reflux in ethanol, ~88% reported yield
May support efficient gram-scale access; reported fewer steps vs. regioisomeric routes
Supplier-reported; independent verification recommended
Organic Synthesis Building Block Process Chemistry

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: Key Applications


Conformationally Constrained Peptidomimetic Design

When engineering peptide-based therapeutics requiring stabilized β-turn or γ-turn motifs, (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid serves as an ideal replacement for β3-phenylalanine. Its rigid bicyclic framework reduces conformational entropy, enhancing binding affinity and selectivity for targets such as melanocortin receptors and integrins [1].

Enantiopure β-Amino Acid Synthesis via Biocatalysis

For programs requiring enantiomerically pure β-amino acids under mild, environmentally friendly conditions, the lipase-catalyzed resolution route (E > 200) provides a scalable, cost-effective alternative to asymmetric hydrogenation. This approach is particularly valuable for generating (S)-configured derivatives used in bradykinin antagonist and integrin inhibitor syntheses [1].

Bradykinin B1 Antagonist Lead Optimization

As a validated core for hB1R antagonists (Kᵢ = 67 nM for optimized derivative), this scaffold offers medicinal chemists a distinct chemotype with a defined activity cliff relative to DHQ analogs. It is well-suited for scaffold-hopping campaigns aimed at improving selectivity, reducing off-target effects, or modulating pharmacokinetic properties [2].

Diversified Tetrahydroisoquinoline Library Synthesis

The straightforward, single-step synthesis (yield ~88%) from commercially available precursors makes this compound an attractive entry point for generating diverse tetrahydroisoquinoline-based screening libraries. The carboxylic acid handle permits facile amide coupling or esterification, enabling rapid parallel synthesis of analogs for early-stage hit discovery .

Application
Selection Property
Validation Focus
Constrained peptidomimetic design
Bicyclic scaffold rigidity
Turn-motif stabilization and receptor-selectivity studies
Enantiopure β-amino acid synthesis
Enzymatic resolution context
Enantiomeric purity and scalable process review
Bradykinin B1 antagonist optimization
Scaffold-hopping chemotype
Binding-affinity and selectivity profiling
THIQ-based library synthesis
Single-step synthetic access
Diversification efficiency and amide-coupling compatibility

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